2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide
Description
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenoxy ring, which is further connected to a pyridinylmethyl acetamide moiety
Properties
IUPAC Name |
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-2-9-20-25(22,23)16-5-3-15(4-6-16)24-13-17(21)19-12-14-7-10-18-11-8-14/h3-8,10-11,20H,2,9,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFIMAXXINCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzenesulfonamide with propyl bromide in the presence of a base such as potassium carbonate to form 4-(propylsulfamoyl)phenol.
Etherification: The phenol intermediate is then reacted with 2-chloro-N-(pyridin-4-ylmethyl)acetamide in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridinylmethyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy or pyridinylmethyl groups.
Reduction: Reduced forms of the sulfonamide or acetamide groups.
Substitution: Substituted derivatives at the sulfonamide or pyridinylmethyl positions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy and pyridinylmethyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-methyl-4-(propylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
- N-(2-furanylmethyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Uniqueness
2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group provides potential for enzyme inhibition, while the phenoxy and pyridinylmethyl groups enhance its binding affinity and specificity.
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